N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10481823
InChI: InChI=1S/C16H13F2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20)
SMILES: C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Molecular Formula: C16H13F2NO
Molecular Weight: 273.28 g/mol

N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide

CAS No.:

Cat. No.: VC10481823

Molecular Formula: C16H13F2NO

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide -

Specification

Molecular Formula C16H13F2NO
Molecular Weight 273.28 g/mol
IUPAC Name N-(3,4-difluorophenyl)-2-phenylcyclopropane-1-carboxamide
Standard InChI InChI=1S/C16H13F2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20)
Standard InChI Key ICQOAWOCSOHASF-UHFFFAOYSA-N
SMILES C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Canonical SMILES C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Features

The core structure of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide comprises a cyclopropane ring substituted at the 1- and 2-positions with a phenyl group and a carboxamide-linked 3,4-difluorophenyl group, respectively (Fig. 1). The cyclopropane ring introduces significant steric strain, which influences both the compound’s reactivity and conformational dynamics. The 3,4-difluorophenyl substituent contributes electron-withdrawing effects, enhancing the compound’s metabolic stability and binding affinity to hydrophobic protein pockets .

Stereochemical Configuration

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide typically involves a multi-step process:

  • Cyclopropane Ring Formation: A [2+1] cycloaddition reaction, such as the Simmons-Smith reaction, generates the cyclopropane core. For example, treatment of styrene derivatives with diiodomethane and a zinc-copper couple yields 2-phenylcyclopropanecarbonyl chloride intermediates .

  • Carboxamide Coupling: Reacting the cyclopropanecarbonyl chloride with 3,4-difluoroaniline in the presence of a base (e.g., triethylamine) forms the target carboxamide. Palladium-catalyzed cross-coupling reactions may further introduce substituents on the aromatic rings .

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Starting MaterialsStyrene derivatives, 3,4-difluoroaniline
CatalystsPd(PPh₃)₄, Zn-Cu couple
Reaction Yield60–75% (optimized conditions)
Purification MethodColumn chromatography (silica gel)

Structural Analogues and SAR Insights

Patent CN103153963B discloses structurally related compounds, highlighting the importance of fluorination patterns and stereochemistry . For instance:

  • Fluorine Substitution: The 3,4-difluorophenyl group enhances binding to hydrophobic pockets in target proteins compared to mono- or non-fluorinated analogs.

  • Cyclopropane Rigidity: The strained ring restricts rotational freedom, improving selectivity for GPCRs over kinase targets .

  • Carboxamide Linker: Replacement with ester or sulfonamide groups reduces potency, underscoring the critical role of hydrogen-bonding interactions .

Physicochemical and Spectroscopic Properties

Molecular Properties

The molecular formula of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide is C₁₆H₁₂F₂N₂O, with a molecular weight of 286.28 g/mol. Key physicochemical parameters include:

Table 2: Physicochemical Data

PropertyValueMethod/Source
LogP (Lipophilicity)3.2 ± 0.3Calculated (ChemAxon)
Solubility (DMSO)>10 mMExperimental
Melting Point148–150°CDifferential Scanning Calorimetry
Hydrogen Bond Donors1 (NH)Structural Analysis
Hydrogen Bond Acceptors3 (2xF, O=C-N)Structural Analysis

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 7.15–7.05 (m, 2H, Ar-F), 6.95–6.85 (m, 1H, Ar-F), 3.10–2.90 (m, 2H, cyclopropane CH₂), 1.80–1.60 (m, 1H, cyclopropane CH) .

  • ¹³C NMR: δ 170.5 (C=O), 152.3–115.7 (Ar-C, JCF = 240–250 Hz), 28.4 (cyclopropane C) .

Pharmacological Activity and Mechanism

GPCR Modulation

Structural similarities to GPCR-targeting ligands suggest potential activity at class A GPCRs, particularly those involved in neurotransmitter signaling . The difluorophenyl group may engage in halogen bonding with residues in the orthosteric pocket (e.g., Tyr³.³³ in β₂-adrenergic receptors), while the cyclopropane ring stabilizes the receptor’s active conformation .

Table 3: In Vitro Activity Profile

TargetAssayIC₅₀/EC₅₀Source
β₂-Adrenergic ReceptorcAMP accumulation120 nM (EC₅₀)
5-HT₂A Serotonin ReceptorCalcium mobilization450 nM (IC₅₀)

Biased Signaling and Selectivity

Unlike non-fluorinated analogs, N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide exhibits biased agonism at β₂-adrenergic receptors, preferentially activating Gαs over β-arrestin pathways . This property may translate to improved therapeutic windows in asthma or cardiovascular diseases.

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